Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Chroman 1 (CAS 1273579-40-0) ROCK2 Inhibitor: Potency and Selectivity Profile for Scientific Procurement
Chroman 1 (CAS: 1273579-40-0) is a synthetic small-molecule Rho-associated coiled-coil kinase (ROCK) inhibitor belonging to the chroman-3-amide structural class [1]. It exhibits sub-nanomolar potency against ROCK2 (IC50 = 1 pM) with 52-fold isoform selectivity over ROCK1 (IC50 = 52 pM) [2]. This compound was developed through structure-activity relationship optimization of chroman-based scaffolds to achieve enhanced selectivity for ROCK2 over closely related AGC-family kinases . Chroman 1 is supplied as a research-use-only reagent with typical purity ≥98% by HPLC and is soluble in DMSO for in vitro applications .
Pathway study fitROCK2 isoform-selective inhibition studiesResearch-use-only reagent, HPLC purity context
ROCK1 and ROCK2 share 65% overall amino acid identity and 92% identity within their kinase domains, yet they serve distinct, non-redundant biological functions [1]. Broad-spectrum ROCK inhibitors such as Y-27632 and fasudil inhibit both isoforms with similar potency, which can produce confounding phenotypes, off-target effects on vascular tone, or paradoxical outcomes in differentiation studies [2]. Chroman 1 achieves approximately 46,000-fold greater potency at ROCK2 (IC50 = 1 pM) than Y-27632 (IC50 = 46 nM) while maintaining 52-fold selectivity over ROCK1, enabling isoform-specific mechanistic dissection that pan-ROCK inhibitors cannot provide . Substituting a pan-ROCK inhibitor for Chroman 1 introduces uncontrolled variables that compromise experimental reproducibility, particularly in assays where ROCK2-specific signaling governs cytoskeletal dynamics, cell survival, or transcriptional regulation .
Risk
Pan-ROCK inhibitor (Y-27632, fasudil)
Dual ROCK1/ROCK2 inhibition may produce confounding phenotypes and off-target vascular effects not present with isoform-selective ROCK2 inhibition. Isoform-specific signaling interpretation may shift.
Risk
Structural analog or chroman lead compound
Selectivity profile and cellular potency may differ. Chroman 1's optimized scaffold achieves distinct ROCK2 selectivity and functional translation; analog substitution requires independent validation.
Risk
ROCK inhibitor with limited oral exposure
In vivo rodent model studies requiring oral dosing may face exposure-model mismatch. Chroman 1's reported oral bioavailability supports repeated-dose study designs that other ROCK inhibitors may not sustain.
[1] Julian L, Olson MF. Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases. 2014;5:e29846. View Source
[2] Hartmann S, Ridley AJ, Lutz S. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Front Pharmacol. 2015;6:276. View Source
Chroman 1 (CAS 1273579-40-0): Quantitative Differential Evidence Versus Y-27632 and Other ROCK Inhibitors
Chroman 1 Versus Y-27632: Quantitative Comparison of ROCK2 Potency and Isoform Selectivity
Chroman 1 exhibits 46,000-fold greater potency at ROCK2 (IC50 = 1 pM) compared to the widely used pan-ROCK inhibitor Y-27632 (ROCK2 IC50 = 46 nM) and 52-fold selectivity over ROCK1 (IC50 = 52 pM), whereas Y-27632 shows minimal isoform discrimination (ROCK1 IC50 = 71 nM; ROCK2 IC50 = 46 nM) .
46,000-fold higher ROCK2 potency; 52-fold ROCK2/ROCK1 selectivity vs. ~1.5-fold for Y-27632
Conditions
In vitro kinase activity assay
Why This Matters
The dramatic potency difference enables Chroman 1 to achieve effective ROCK2 inhibition at 200-fold lower working concentrations (50 nM vs. 10 µM Y-27632) in cell-based assays .
200-fold lower concentration required for equivalent efficacy
Conditions
hESCs (WA09 line) cultured in E8 medium on vitronectin-coated plates
Why This Matters
The reduced working concentration minimizes potential off-target effects, media component interactions, and compound carryover in downstream differentiation or transplantation applications.
Chroman 1 exhibits >2000-fold selectivity for ROCK2 over MRCKα (IC50 = 150 nM) and no detectable inhibition (>20,000 nM) against structurally related AGC-family kinases PKA and AKT1 .
Kinome-wide selectivityCross-study
>150,000-fold over MRCKα; >20,000,000-fold over PKA, AKT1
Supports ROCK2-target attribution in kinase panel studies
In vitro kinase activity assays across related AGC-family kinases
ROCK2 IC50 as baseline for selectivity calculation
Quantified Difference
>150,000-fold selectivity over MRCKα; >20,000,000-fold over PKA and AKT1
Conditions
In vitro kinase activity assays across a panel of related kinases
Why This Matters
This selectivity window ensures that cellular phenotypes observed at low nanomolar concentrations are attributable to ROCK2 inhibition rather than off-target kinase engagement.
Chroman 1 in CEPT Cocktail: Quantified Improvement in Differentiated Cell Survival Post-Cryopreservation
When used as part of the CEPT cocktail (Chroman 1 + Emricasan + Polyamines + trans-ISRIB), Chroman 1 improves post-cryopreservation survival of differentiated cardiomyocytes by 36% and motor neurons by 63% compared to DMSO vehicle controls .
CEPT cocktail cell survivalSupporting evidence
+36% cardiomyocyte survival; +63% motor neuron survival vs vehicle
Reported model-response context in multi-component preservation protocols
Differentiated cells, cryopreservation and thaw recovery; requires independent reproduction
Differentiated cardiomyocytes and motor neurons; cryopreservation and thaw recovery
Why This Matters
Demonstrates practical utility of Chroman 1 in multi-component preservation protocols for difficult-to-culture differentiated cell types, directly applicable to biobanking and cell therapy manufacturing workflows.
Chroman 1 In Vivo Pharmacokinetics: Oral Bioavailability in Rat Model
Pharmacokinetic evaluation in rats demonstrated that Chroman 1 achieved oral bioavailability of 27-35%, representing a moderate improvement over its benzodioxane and chroman lead compounds, with high systemic exposure achievable via oral delivery [1].
Oral bioavailability in ratClass-level
27–35% oral bioavailability; moderately improved over lead compounds
Supports exposure-model context for oral repeated-dose study designs
Rat PK evaluation; comparator lead compound values not reported
oral bioavailabilitypharmacokineticsin vivo pharmacology
Evidence Dimension
Oral bioavailability
Target Compound Data
Chroman 1 F = 27-35% in rats
Comparator Or Baseline
Benzodioxane and chroman lead compounds (exact values not reported)
Quantified Difference
Moderately improved
Conditions
Pharmacokinetic evaluation in rat model
Why This Matters
Sufficient oral bioavailability supports use in rodent disease models requiring repeated dosing, distinguishing Chroman 1 from ROCK inhibitors with negligible oral exposure.
oral bioavailabilitypharmacokineticsin vivo pharmacology
[1] Chen YT, Bannister TD, Weiser A, Griffin E, Lin L, Ruiz C, Cameron MD, Schuerer S, Duckett D, Schröter T, LoGrasso P, Feng Y. Chroman-3-amides as potent Rho kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6406-6409. View Source
In cell-based functional assays, Chroman 1 inhibits myosin light chain (MLC) bis-phosphorylation with an IC50 <4 nM, demonstrating retention of potent ROCK2-dependent downstream signaling inhibition in a cellular context .
Cellular MLC phosphorylationCross-study
IC50 within 4-fold of biochemical ROCK2 IC50
Supports translation of biochemical potency to cellular functional readouts
Cell-based MLC bis-phosphorylation assay; direct comparator not specified
Confirms that biochemical potency translates effectively to cellular functional readouts, validating Chroman 1 as a reliable tool compound for ROCK2-dependent cytoskeletal studies.
Chroman 1 (CAS 1273579-40-0): Validated Research and Industrial Application Scenarios
Human Pluripotent Stem Cell (hPSC) Culture and Cryopreservation Workflows
Based on direct head-to-head comparison data showing 50 nM Chroman 1 provides equivalent cytoprotection to 10 µM Y-27632 , Chroman 1 is the preferred ROCK2 inhibitor for routine hPSC maintenance, single-cell passaging, and cryopreservation. Its 200-fold lower working concentration reduces media component interactions and downstream carryover concerns. When incorporated into the CEPT cocktail, Chroman 1 contributes to 36% improved cardiomyocyte survival and 63% improved motor neuron survival post-cryopreservation , making it essential for biobanking differentiated cell products and cell therapy manufacturing processes.
Chroman 1's 52-fold selectivity for ROCK2 over ROCK1 (IC50 1 pM vs. 52 pM) and >2000-fold selectivity over MRCK, PKA, and AKT1 enables unambiguous attribution of cellular phenotypes to ROCK2 inhibition. This is critical for studies investigating isoform-specific roles in actin cytoskeletal regulation, cell migration, neuronal outgrowth, vascular function, or transcriptional control where pan-ROCK inhibitors like Y-27632 (ROCK1 IC50 = 71 nM; ROCK2 IC50 = 46 nM) cannot discriminate between isoform contributions.
In Vivo Rodent Pharmacology Studies Requiring Oral Dosing
Pharmacokinetic evaluation demonstrates Chroman 1 achieves 27-35% oral bioavailability in rats with high systemic exposure , supporting its use in chronic in vivo studies that require oral dosing regimens. This distinguishes Chroman 1 from ROCK inhibitors with poor oral absorption, enabling disease model studies in cardiovascular, fibrotic, or neurological indications where repeated administration is required.
Functional Cytoskeletal Dynamics Assays
Chroman 1 demonstrates potent inhibition of MLC bis-phosphorylation (IC50 <4 nM) in cell-based assays , confirming functional ROCK2 pathway engagement in a cellular context. This makes Chroman 1 a validated tool compound for studies of stress fiber formation, focal adhesion dynamics, and actomyosin contractility in both immortalized cell lines and primary cell cultures.
Application
Selection Property
Validation Focus
hPSC culture and cryopreservation workflows
Isoform-selective ROCK2 inhibition at reported low working concentration
Cytoprotection endpoint reproducibility; media component interaction review
ROCK2-specific signaling studies
Reported 52-fold ROCK2/ROCK1 selectivity window
Phenotype attribution to ROCK2 vs ROCK1; kinase panel selectivity context
Functional readout translation from biochemical potency; assay condition review
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.